

Navigating the Landscape of 1-Hexadecyne: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	1-Hexadecyne	
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A Comprehensive Technical Resource on the Commercial Availability, Purity, and Applications of **1-Hexadecyne** for Scientific Professionals

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of **1-Hexadecyne**. The document outlines its commercial suppliers, available purity grades, key physicochemical properties, and detailed experimental protocols for its application in organic synthesis and materials science.

Commercial Suppliers and Purity Grades of 1-Hexadecyne

1-Hexadecyne is accessible through several reputable chemical suppliers, catering to the needs of research and development laboratories. The compound is typically offered in technical grades, with purity levels suitable for a range of synthetic applications. Below is a summary of prominent suppliers and their standard offerings.



Supplier	Stated Purity	CAS Number
Sigma-Aldrich (via Combi- Blocks)	90%[1]	629-74-3[1]
Thermo Scientific Chemicals (formerly Alfa Aesar)	tech. 90%[2]	629-74-3[2]
TCI America	>90.0% (GC)[3][4]	629-74-3[3]
Santa Cruz Biotechnology	Not specified	629-74-3
CymitQuimica (distributor for TCI)	>90.0%(GC)[5]	629-74-3[5]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **1-Hexadecyne** is essential for its effective use in experimental design. The following table summarizes key data points.

Property	Value
Molecular Formula	C16H30[6]
Molecular Weight	222.41 g/mol [6]
Appearance	Colorless to Yellow clear liquid[3][5]
Melting Point	13°C to 16°C[2]
Boiling Point	146°C to 148°C (at 10 mmHg)[2]
Density	0.79 g/mL[2]
Refractive Index	1.442[2]
Flash Point	>110°C (230°F)[2]
Solubility	Soluble in organic solvents; insoluble in water.

Applications in Research and Development



As a terminal alkyne with a long aliphatic chain, **1-Hexadecyne** is a versatile building block in several areas of chemical research. Its reactivity is centered around the carbon-carbon triple bond, enabling a variety of transformations.

- Cross-Coupling Reactions: The terminal alkyne functionality makes 1-Hexadecyne an ideal substrate for fundamental carbon-carbon bond-forming reactions such as the Sonogashira and Glaser couplings. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[7][8][9][10]
- Click Chemistry: 1-Hexadecyne can participate in copper-catalyzed azide-alkyne
 cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific
 reaction is widely used in bioconjugation, drug discovery, and materials science for the
 creation of stable triazole linkages.
- Materials Science: The long alkyl chain of 1-Hexadecyne is conducive to the formation of self-assembled monolayers (SAMs) on various substrates.[11][12] These ordered molecular layers are used to modify surface properties for applications in electronics, biosensors, and coatings. Additionally, long-chain α-olefins like 1-hexadecene, a close structural relative, are used in polymer synthesis.[13][14]
- Drug Discovery and Medicinal Chemistry: The incorporation of long alkyl chains and alkyne handles is a strategy employed in the design of novel therapeutic agents and chemical probes.[15][16][17] The alkyne group can serve as a reactive handle for further functionalization or as a structural element to modulate the pharmacokinetic properties of a drug candidate.[17]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are paramount for successful research outcomes. This section provides methodologies for key reactions involving **1-Hexadecyne**.

Sonogashira Coupling of 1-Hexadecyne with an Aryl Halide

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][10][18][19]



Reaction Scheme:

 $R-X + H-C \equiv C-(CH_2)_{13}CH_3 \rightarrow R-C \equiv C-(CH_2)_{13}CH_3$ (Aryl Halide) + (1-Hexadecyne) \rightarrow (Coupled Product)

Materials:

• 1-Hexadecyne

- Aryl halide (e.g., iodobenzene)
- Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Anhydrous solvent (e.g., THF or DMF)

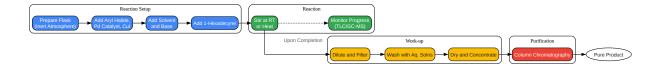
Procedure:

- To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.02-0.1 eq).
- Add the anhydrous solvent, followed by the amine base (2.0-7.0 eq).
- Add **1-Hexadecyne** (1.1-1.5 eq) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.
- Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.



- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow:



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Workflow for Sonogashira Coupling of 1-Hexadecyne.

Glaser Homocoupling of 1-Hexadecyne

The Glaser coupling is an oxidative coupling of terminal alkynes to form a symmetric 1,3-diyne. [7][9][20][21]

Reaction Scheme:

2 H-C≡C-(CH₂)₁₃CH₃ → CH₃(CH₂)₁₃-C≡C-C≡C-(CH₂)₁₃CH₃ (**1-Hexadecyne**) → (Dotriaconta-15,17-diyne)

Materials:

- 1-Hexadecyne
- Copper(I) salt (e.g., CuCl or CuI)



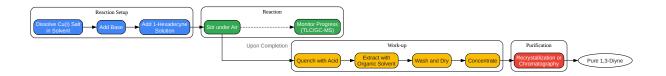
- Base (e.g., ammonia, pyridine, or an amine like TMEDA)
- Oxidant (e.g., oxygen from air)
- Solvent (e.g., ethanol, methanol, or pyridine)

Procedure:

- Dissolve the copper(I) salt in the chosen solvent in a reaction flask open to the air or with an air inlet.
- · Add the base to the solution.
- Add a solution of 1-Hexadecyne in the same solvent to the reaction mixture dropwise with vigorous stirring.
- A color change and/or the formation of a precipitate may be observed.
- Continue stirring at room temperature for several hours to overnight. Monitor the reaction by TLC or GC-MS.
- Upon completion, quench the reaction with a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the solution is acidic.
- Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
- Purify the resulting 1,3-diyne by recrystallization or column chromatography.

Visualization of Experimental Workflow:





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Workflow for Glaser Homocoupling of **1-Hexadecyne**.

Formation of Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a self-assembled monolayer of a thiol-derivatized **1- Hexadecyne** on a gold surface. A preliminary step to functionalize **1-Hexadecyne** with a thiol group would be required (e.g., via hydrothiolation). For the purpose of this guide, we will assume the availability of **1-**hexadecanethiol as a close analogue for demonstrating the SAM formation process.

Materials:

- 1-Hexadecanethiol (as an analogue for a thiol-functionalized long-chain alkyne)
- High-purity ethanol
- Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
- Piranha solution (a mixture of sulfuric acid and hydrogen peroxide EXTREME CAUTION REQUIRED) or UV-Ozone cleaner
- · Clean glassware



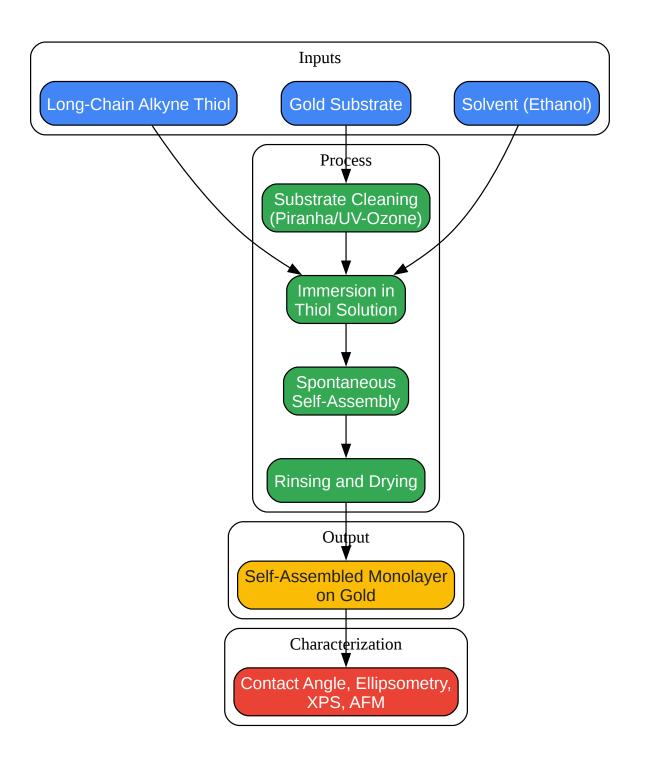
Procedure:

Substrate Cleaning:

- Clean the gold substrate meticulously. A common method is immersion in Piranha solution for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol.
 (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).
- Alternatively, use a UV-Ozone cleaner for 15-20 minutes.
- o Dry the substrate under a stream of nitrogen.
- Solution Preparation:
 - Prepare a dilute solution (e.g., 1 mM) of 1-hexadecanethiol in absolute ethanol.
- Self-Assembly:
 - Immerse the cleaned and dried gold substrate into the thiol solution in a clean, covered container.
 - Allow the self-assembly to proceed for 12-24 hours at room temperature.
- Rinsing and Drying:
 - After the immersion period, remove the substrate from the solution.
 - Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.
 - Dry the substrate again under a stream of nitrogen.
- Characterization:
 - The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).



Visualization of Logical Relationships in SAM Formation:



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Logical flow for the formation of a self-assembled monolayer.

This technical guide provides a foundational understanding of **1-Hexadecyne** for its effective application in scientific research. For specific applications, further optimization of the provided protocols may be necessary. Researchers are advised to consult the relevant safety data sheets (SDS) before handling any chemicals mentioned in this document.

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